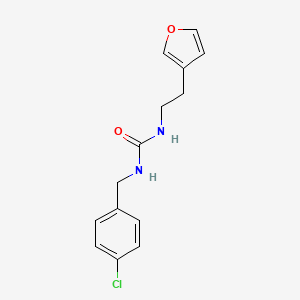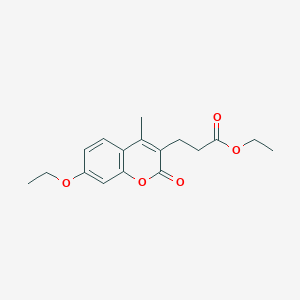
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule. It contains a fluorobenzyl group, an oxadiazol group, and a phenoxyacetamide group .
Synthesis Analysis
The synthesis of similar compounds often involves electrophilic aromatic substitution reactions . The fluorobenzyl group could potentially be introduced through a reaction with 4-Fluorobenzylamine .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques like 19F NMR . This technique can provide a wealth of molecular structure information as well as its associated chemical environment .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques . For example, 19F NMR can be used to evaluate fluoroorganic compounds .Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Anticonvulsant Activity
Compounds similar to N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide have been designed and synthesized as novel benzodiazepine analogues. Some of these compounds exhibit significant binding affinity to the GABAA/benzodiazepine receptor complex, demonstrating superior or comparable efficacy to diazepam in increasing seizure thresholds in pentylenetetrazole-induced convulsions (Mashayekh et al., 2014). This suggests their potential application in developing new anticonvulsant therapies.
Insecticidal Activity
Research has also explored the synthesis of 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups, leading to compounds with low insecticidal activity against certain crop pests (Mohan et al., 2004). These findings could guide the development of novel insecticides.
Radiochemistry and Biological Studies
1,3,4-Oxadiazole derivatives have been labeled with positron-emitting fluorine-18 for biological studies, such as investigating benzodiazepine receptor ligands' anticonvulsant activity through PET imaging (Jalilian et al., 2000). This application demonstrates the role of these compounds in advancing neuroimaging techniques and studying neurological disorders.
Anticonvulsant Agents Design
Further studies have focused on the design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents. Introducing specific substituents has led to compounds with enhanced anticonvulsant activity, mediated through benzodiazepine receptors mechanism (Zarghi et al., 2008). This underscores their potential in creating more effective treatments for epilepsy and seizure disorders.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withBeta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in neural cells, a key process in the development of Alzheimer’s disease .
Mode of Action
It is likely that it interacts with its target enzyme to modulate its activity, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Given its potential interaction with beta-secretase 1, it may influence the amyloidogenic pathway in neural cells .
Pharmacokinetics
Similar compounds have been found to have a half-life of around 626 ± 40 minutes in human liver microsomes . This suggests that the compound may have a relatively short duration of action in the body.
Result of Action
Based on its potential interaction with beta-secretase 1, it may influence the production of beta-amyloid peptide in neural cells . This could potentially have implications for the treatment of neurodegenerative diseases such as Alzheimer’s.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-13-8-6-12(7-9-13)10-16-20-21-17(24-16)19-15(22)11-23-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHXJEYIMMXVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide](/img/structure/B2915383.png)
![N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]aniline](/img/structure/B2915385.png)
![3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2915386.png)

![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide](/img/structure/B2915389.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2915390.png)


![Methyl 5-({(4-methylphenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B2915396.png)
